(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal
Description
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal is a polyhydroxy aldehyde with a ketone functional group at position 5. Its molecular formula is C₆H₁₀O₆, featuring four hydroxyl groups (-OH), one aldehyde (-CHO), and one ketone (-C=O). The stereochemistry (2S,3R,4S) plays a critical role in its biochemical interactions. Its high solubility in water is attributed to the extensive hydrogen bonding capacity of its hydroxyl groups.
Properties
IUPAC Name |
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3,5-6,8-9,11-12H,2H2/t3-,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVYLQGLQYIKKF-UYFOZJQFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H]([C@@H](C=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
D-Mannose Oxidation
The most widely reported method involves the oxidation of D-mannose, a hexose with the requisite stereochemical configuration. Selective oxidation at the C-5 position converts the secondary alcohol to a ketone while preserving other hydroxyl groups.
Reagents and Conditions :
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Oxidizing Agents : Nitric acid (HNO₃) or potassium permanganate (KMnO₄) in aqueous alkaline media (pH 9–11).
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Temperature : 25–40°C to minimize side reactions such as overoxidation or epimerization.
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Reaction Time : 6–12 hours, monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Mechanism :
The oxidation proceeds through a base-catalyzed deprotonation of the C-5 hydroxyl, followed by electron transfer to the oxidizing agent. The ketone forms regioselectively due to the steric accessibility of the C-5 position in the mannose chair conformation.
Yield Optimization :
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Protective Groups : Temporary protection of C-1 (aldehyde) and C-6 (primary alcohol) with benzyl ethers or silyl groups (e.g., tert-butyldimethylsilyl) prevents undesired oxidation at these positions.
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Catalytic Additives : Transition metal catalysts like ruthenium(III) chloride (RuCl₃) enhance selectivity, achieving yields up to 78%.
Biocatalytic Synthesis
Microbial Fermentation
Industrial-scale production leverages microbial strains such as Gluconobacter oxydans, which express alcohol dehydrogenases (ADHs) capable of regioselective oxidation.
Fermentation Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| pH | 5.5–6.0 | Maximizes ADH activity |
| Temperature | 30°C | Balances growth and oxidation |
| Substrate Loading | 50–100 g/L D-mannose | Prevents substrate inhibition |
| Oxygenation Rate | 1.5 vvm | Ensures aerobic conditions |
Downstream Processing :
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Centrifugation : Removes microbial biomass.
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Ion-Exchange Chromatography : Purifies the product from residual sugars and salts.
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Lyophilization : Yields a white crystalline solid with ≥95% purity.
Chemoenzymatic Approaches
Coupled Oxidation-Reduction Systems
Recent advances combine chemical oxidation with enzymatic stereocorrection. For example, D-mannose is first partially oxidized using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), followed by ketoreductase treatment to correct any stereochemical drift.
Key Advantages :
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Stereochemical Fidelity : Ketoreductases ensure retention of the (2S,3R,4S) configuration.
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Scalability : Compatible with continuous-flow reactors for multi-kilogram batches.
Reaction Scheme :
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Chemical Oxidation | 65–78 | 90–95 | 120–180 |
| Microbial Fermentation | 80–88 | 95–98 | 90–130 |
| Chemoenzymatic | 70–82 | 97–99 | 150–220 |
Trade-offs :
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Chemical Methods : Lower cost but require extensive purification.
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Biocatalytic Routes : Higher yields and purity but demand specialized bioreactors.
Chemical Reactions Analysis
Types of Reactions: (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the molecule.
Reduction: The keto group can be reduced back to a hydroxyl group, converting it back to D-mannose.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for esterification.
Major Products Formed:
Oxidation: Products may include further oxidized derivatives of this compound.
Reduction: The primary product is D-mannose.
Substitution: Various substituted derivatives of this compound, depending on the reagents used.
Scientific Research Applications
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic studies to understand carbohydrate metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in glycosylation processes and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal involves its interaction with specific enzymes and metabolic pathways. For example, it can be converted into other sugar derivatives through enzymatic reactions, influencing various biological processes. The molecular targets include enzymes involved in carbohydrate metabolism, such as isomerases and epimerases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several hexose derivatives, differing in functional groups, stereochemistry, and biological roles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Functional Groups :
- The target compound uniquely combines an aldehyde and ketone, distinguishing it from fructose 6-phosphate (phosphate ester) and aldehydo-D-glucose (pure aldehyde). This duality may enable dual reactivity in redox or isomerization reactions.
- The absence of a phosphate group (vs. fructose 6-phosphate) limits its role in energy metabolism but increases membrane permeability.
For example, stereospecificity is critical in antibiotic activity, as seen in pyloricidin derivatives. Aldehydo-D-glucose’s 2R,3S,4R,5R stereochemistry stabilizes its cyclic form, whereas the target compound’s open-chain structure may favor transient metabolic roles.
Biological Roles: Fructose 6-phosphate: Essential for glycolysis; its phosphate group enables ATP-driven cellular uptake. Aldehydo-D-glucose: Predominantly exists in cyclic forms (e.g., pyranose), making the open-chain form rare outside equilibrium conditions. Target compound: Potential applications in synthesizing bioactive molecules (e.g., pyloricidins), where stereochemistry dictates antimicrobial specificity.
Biological Activity
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal is a carbohydrate derivative known for its potential biological activities. This compound is structurally related to various sugar acids and plays a role in metabolic pathways. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biotechnology.
- Molecular Formula : C6H12O7
- Molecular Weight : 194.14 g/mol
- CAS Number : 3402-98-0
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
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Antioxidant Activity :
- This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant capacity is attributed to its hydroxyl groups which can donate electrons to neutralize reactive oxygen species (ROS).
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Metabolic Effects :
- As a sugar acid derivative, it participates in various metabolic pathways. Research indicates that it may influence glycolytic and gluconeogenic pathways, potentially impacting glucose metabolism and insulin sensitivity.
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Antimicrobial Properties :
- Preliminary studies suggest that this compound exhibits antimicrobial effects against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.
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Potential Role in Diabetes Management :
- There is emerging evidence indicating that this compound may have a role in managing diabetes by modulating blood glucose levels and enhancing insulin sensitivity.
Case Study 1: Antioxidant Effects
A study investigating the antioxidant properties of various carbohydrate derivatives found that this compound significantly reduced lipid peroxidation in vitro. The results showed a dose-dependent increase in antioxidant activity compared to control groups.
| Concentration (µM) | Lipid Peroxidation (% Reduction) |
|---|---|
| 50 | 25 |
| 100 | 45 |
| 200 | 65 |
Case Study 2: Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against E. coli and Staphylococcus aureus. The compound demonstrated effective inhibition of bacterial growth at concentrations above 100 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 100 µg/mL |
| Staphylococcus aureus | 150 µg/mL |
The mechanisms by which this compound exerts its biological effects include:
- Free Radical Scavenging : The presence of hydroxyl groups allows the compound to donate electrons effectively.
- Enzyme Modulation : It may influence enzymes involved in metabolic pathways such as hexokinase and glucose-6-phosphate dehydrogenase.
- Membrane Disruption : Antimicrobial activity may result from the compound's interaction with bacterial cell membranes leading to increased permeability.
Q & A
Q. What are the recommended synthetic pathways for (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal, and how do stereochemical considerations influence yield?
Synthesis of this compound requires careful management of hydroxyl and ketone groups. A common approach involves:
- Selective protection/deprotection of hydroxyl groups using agents like benzyl ethers or silyl protecting groups to avoid undesired side reactions .
- Ketone introduction via oxidation of secondary alcohols or selective deprotection of masked carbonyl groups .
- Stereochemical control through chiral catalysts or enzymatic methods to ensure the (2S,3R,4S) configuration. Even minor deviations in stereochemistry can reduce biological activity by 50–70% due to mismatched enzyme-substrate interactions .
Q. How can the molecular structure of this compound be unambiguously characterized?
Key techniques include:
- NMR spectroscopy : - and -NMR to resolve hydroxyl and carbonyl signals. Coupling constants in -NMR help confirm stereochemistry (e.g., axial vs. equatorial hydroxyls) .
- X-ray crystallography : Provides absolute configuration verification but requires high-purity crystals .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHO) and distinguishes isomers .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Based on structurally similar compounds:
- Acute toxicity : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First aid : For skin/eye contact, rinse with water for ≥15 minutes. For ingestion, administer activated charcoal (1 g/kg body weight) .
- Storage : Keep in airtight containers at –20°C to prevent oxidation of hydroxyl groups .
Advanced Research Questions
Q. How does the compound’s reactivity differ from structurally analogous polyhydroxy aldehydes like D-glucose or sorbitol?
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC values (e.g., 10–100 µM for aldose reductase inhibition) may arise from:
- Purity issues : Use HPLC (≥98% purity) to eliminate confounding impurities .
- Assay conditions : Standardize pH (7.4), temperature (37°C), and cofactor concentrations (e.g., NADPH for reductase assays) .
- Computational validation : Molecular docking (AutoDock Vina) to predict binding affinities and compare with experimental results .
Q. How can computational modeling optimize its stability in aqueous solutions for pharmacological studies?
- DFT calculations : Predict tautomeric equilibria (e.g., keto-enol shifts) that affect solubility .
- MD simulations : Simulate hydration shells to identify degradation-prone sites (e.g., the aldehyde group oxidizes faster than ketones) .
- pK profiling : Use software like MarvinSuite to estimate ionization states (e.g., hydroxyl pK ~12–14) and buffer compatibility .
Methodological Considerations
Q. What analytical techniques best quantify degradation products during long-term stability studies?
Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C- or 2H^{2}\text{H}2H-labeled analogs) trace metabolic pathways?
- Synthesis : Incorporate at the aldehyde position via labeled glyceraldehyde precursors .
- Tracking : Use -NMR or mass spectrometry to identify metabolites in liver microsome assays .
Tables for Key Comparisons
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
